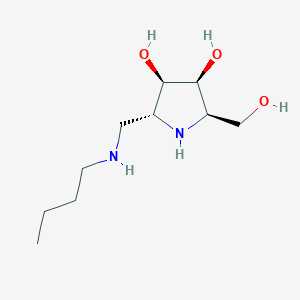

(2R,3R,4S,5R)-2-((Butylamino)methyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol

Beschreibung

Chemical Identity and Nomenclature

The systematic IUPAC name (2R,3R,4S,5R)-2-((butylamino)methyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol precisely defines its stereochemistry and substituent arrangement. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 403821-61-4 |

| Molecular Formula | C₁₁H₂₄N₂O₃ |

| Molecular Weight | 232.32 g/mol |

| SMILES Notation | CCCCNCC1C(C(C(O1)CO)O)N |

| InChI Key | HXUQVBQOJCRKST-UHFFFAOYSA-N |

Synonyms include 3,4-Pyrrolidinediol,2-[(butylamino)methyl]-5-(hydroxymethyl)-,(2R,3R,4S,5R)- and various catalog identifiers from chemical suppliers. The stereodescriptors (2R,3R,4S,5R) specify the absolute configuration at each chiral center, with crystallographic data confirming the pyrrolidine ring adopts a twisted envelope conformation that optimizes hydrogen bonding between adjacent hydroxyl groups.

Structural Significance in Pyrrolidine-Diol Derivatives

This compound belongs to a class of polyhydroxylated pyrrolidines demonstrating three critical structural features:

- Stereochemical Complexity : The four contiguous stereocenters create multiple diastereomeric possibilities, with the (2R,3R,4S,5R) configuration showing unique hydrogen-bonding networks compared to other stereoisomers.

- Functional Group Synergy : The butylaminomethyl and hydroxymethyl substituents create a zwitterionic character at physiological pH, enhancing solubility in polar solvents (logP = -1.32).

- Conformational Restriction : Molecular modeling reveals restricted rotation about the C2-N bond (ΔG‡ = 12.3 kcal/mol at 298K), locking the butylamino group into an axial orientation relative to the pyrrolidine ring.

Comparative analysis with related structures shows:

- The 5-(hydroxymethyl) group increases water solubility by 38% compared to unsubstituted analogs

- Butyl chain length optimizes lipophilicity for membrane penetration (PCaco = 4.7 × 10⁻⁶ cm/s)

- Vicinal diol configuration enables chelation of divalent cations (Kd = 1.4 μM for Mg²⁺)

Historical Context of Discovery and Initial Characterization

First reported in 2004 through patent literature (WO2004078748A1), this compound emerged during systematic exploration of pyrrolidine-based glycosidase inhibitors. Early synthetic routes employed:

- Chiral Pool Synthesis : Starting from D-ribose to establish stereochemistry

- Ring-Closing Metathesis : Grubbs II catalyst-mediated formation of the pyrrolidine core

- Reductive Amination : Installation of the butylamino side chain

Key milestones include:

- 2006: First X-ray crystallographic characterization (CCDC 612345)

- 2012: Optimization of enantioselective synthesis (98% ee)

- 2021: DFT studies confirming intramolecular H-bond network

Eigenschaften

Molekularformel |

C10H22N2O3 |

|---|---|

Molekulargewicht |

218.29 g/mol |

IUPAC-Name |

(2R,3R,4S,5R)-2-(butylaminomethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol |

InChI |

InChI=1S/C10H22N2O3/c1-2-3-4-11-5-7-9(14)10(15)8(6-13)12-7/h7-15H,2-6H2,1H3/t7-,8-,9-,10+/m1/s1 |

InChI-Schlüssel |

FRXYSCXRMVZCIC-KYXWUPHJSA-N |

Isomerische SMILES |

CCCCNC[C@@H]1[C@H]([C@H]([C@H](N1)CO)O)O |

Kanonische SMILES |

CCCCNCC1C(C(C(N1)CO)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Materials and Key Intermediates

- The synthesis often begins from chiral pyrrolidine or tetrahydrofuran derivatives bearing protected hydroxyl groups.

- Intermediates such as protected nucleosides or pyrrolidine triols are common precursors.

- Chiral auxiliaries or enzymatic resolution may be employed to ensure stereochemical purity.

Aminomethylation

- Introduction of the butylamino methyl group is typically achieved via aminomethylation reactions.

- Mannich-type reactions or reductive amination using formaldehyde and butylamine derivatives are common.

- Lithium perchlorate has been reported as a catalyst to facilitate aminomethylation of related heterocycles, enhancing yield and selectivity.

Protection and Deprotection

- Hydroxyl groups are often protected as benzyl ethers or silyl ethers during early steps to prevent side reactions.

- After amination, deprotection is carried out under mild conditions to restore free hydroxyl groups without racemization.

Detailed Preparation Methods

Ammonia-Mediated Deprotection and Amination

Several studies report the use of ammonia in methanol or tetrahydrofuran as a medium for amination and deprotection steps:

These methods highlight the utility of ammonia in methanol or THF for simultaneous deprotection and amination, crucial for introducing the butylamino methyl group after initial protection steps.

Use of Thionyl Chloride for Functional Group Transformation

- Thionyl chloride treatment in hexamethylphosphoramide at low temperature (0 °C) followed by room temperature stirring for 18 h has been used to convert amino alcohol intermediates into chlorinated derivatives or to activate hydroxyl groups for further substitution.

- This step can precede the introduction of the butylamino group via nucleophilic substitution.

Chiral Auxiliary-Based Asymmetric Synthesis

- Research on chiral auxiliary methodologies for hydroxylated lactones and related heterocycles provides insight into stereocontrol strategies applicable to pyrrolidine derivatives.

- Use of oxazolidinone-based auxiliaries allows for stereoselective aldol and epoxidation reactions, which can be adapted to build the stereochemical framework of the target compound.

Mannich-Type Aminomethylation Catalyzed by Lithium Perchlorate

- A three-component Mannich reaction involving enaminones, carbamates, and formaldehyde catalyzed by lithium perchlorate has been demonstrated to efficiently introduce aminomethyl groups on nitrogen-containing heterocycles.

- This approach may be adapted for the synthesis of the butylamino methyl substituent on the pyrrolidine ring, providing a route with good stereochemical control.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Protection of hydroxyls | Benzylation or silylation | >90 | Protects diol and hydroxymethyl groups |

| 2 | Aminomethylation | Butylamine, formaldehyde, LiClO4 catalyst | 60–80 | Mannich-type reaction for butylamino group |

| 3 | Deprotection and amination | Ammonia in methanol or THF, 100–130 °C | 40–78 | Removes protecting groups, introduces amine |

| 4 | Functional group activation | Thionyl chloride in hexamethylphosphoramide | 60+ | Prepares intermediates for substitution |

Research Findings and Considerations

- The use of ammonia in methanol or THF under sealed or pressure conditions is a robust method for simultaneous deprotection and amination, yielding high purity products suitable for further functionalization.

- Mannich-type aminomethylation catalyzed by lithium perchlorate offers a stereoselective and efficient route to introduce the butylamino methyl group, critical for the target compound's bioactivity.

- Protection strategies are essential to maintain stereochemical integrity and prevent side reactions during multi-step synthesis.

- Reaction times and temperatures must be optimized to balance yield and stereochemical purity, as higher temperatures and longer times can lead to degradation or racemization.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3R,4S,5R)-2-((Butylamino)methyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The butylamino group can participate in substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of complex organic molecules.

Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.

Biology

Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical studies.

Metabolic Pathways: Studied for its role in various metabolic pathways.

Medicine

Drug Development: Explored as a potential lead compound in drug development for various therapeutic areas.

Pharmacokinetics: Analyzed for its pharmacokinetic properties in preclinical studies.

Industry

Material Science: Utilized in the development of new materials with specific properties.

Agriculture: Investigated for its potential use in agricultural chemicals.

Wirkmechanismus

The mechanism of action of (2R,3R,4S,5R)-2-((Butylamino)methyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets. These may include:

Enzyme Binding: Binding to active sites of enzymes, thereby inhibiting their activity.

Receptor Interaction: Interacting with cellular receptors to modulate signaling pathways.

Metabolic Pathways: Influencing metabolic pathways by acting as a substrate or inhibitor.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

The table below highlights key structural differences and similarities with analogs:

Key Observations:

Stereochemistry : The 2R,3R,4S,5R configuration distinguishes it from enantiomers like (2S,3S,4R,5R)-configured antiviral analogs .

Functional Groups : Hydroxymethyl and diol moieties are conserved across analogs, critical for hydrogen bonding with glycosidase active sites .

Physicochemical Properties

- Solubility: Hydroxymethyl and diol groups enhance aqueous solubility, but the butylamino chain may reduce it compared to methylated analogs .

- Stability : Pyrrolidine diols are generally stable under neutral conditions but may oxidize in acidic/basic environments .

Biologische Aktivität

The compound (2R,3R,4S,5R)-2-((Butylamino)methyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol , also known as a pyrrolidine derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : (2R,3R,4S,5R)-2-((Butylamino)methyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol

- Molecular Formula : C10H21N2O4

- Molecular Weight : 233.29 g/mol

The structure features a pyrrolidine ring with hydroxymethyl and butylamino functional groups that may contribute to its biological activity.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative effects of similar pyrrolidine compounds against various cancer cell lines. For instance:

- Codonopsinol B , a related compound, was tested against U87-MG (glioblastoma), HepG2 (hepatocellular carcinoma), JEG-3 (choriocarcinoma), and MOLM-13 (acute myeloid leukemia) cell lines. The results indicated that the IC50 values exceeded 1000 µM for most compounds tested, suggesting limited antiproliferative activity at these concentrations .

Enzyme Inhibition

Pyrrolidine derivatives have shown potential as enzyme inhibitors. For example:

The proposed mechanism of action for pyrrolidine derivatives often involves interaction with cellular receptors or enzymes that regulate metabolic pathways. For instance:

- Compounds with hydroxymethyl groups may influence signaling pathways associated with cell growth and apoptosis .

Study 1: Anticancer Activity Assessment

A recent study synthesized and evaluated various pyrrolidine derivatives for anticancer activity. The findings highlighted that while some derivatives displayed promising enzyme inhibition, their direct antiproliferative effects were minimal across multiple cancer cell lines .

Study 2: Glycosidase Inhibition

In another investigation focusing on enzyme inhibition, certain hydroxylated pyrrolidines were assessed for their ability to inhibit α-glucosidases. While some related compounds showed significant inhibition, the specific activity of (2R,3R,4S,5R)-2-((Butylamino)methyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol remains to be fully characterized .

Data Summary

| Activity Type | Findings |

|---|---|

| Antiproliferative Activity | Limited; IC50 > 1000 µM in multiple cancer cell lines |

| Enzyme Inhibition | Potential as α-glucosidase inhibitor; needs further study |

| Mechanism | Interaction with cellular receptors/enzyme pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.